molecular formula C13H10N2O3 B14162501 Phenol, p-((m-nitrobenzylidene)amino)- CAS No. 5348-27-6

Phenol, p-((m-nitrobenzylidene)amino)-

Cat. No.: B14162501
CAS No.: 5348-27-6
M. Wt: 242.23 g/mol
InChI Key: RCEIEFIXHJTSKH-UHFFFAOYSA-N
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Description

Phenol, p-((m-nitrobenzylidene)amino)- is a Schiff base compound formed by the condensation of phenol and m-nitrobenzaldehyde Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, p-((m-nitrobenzylidene)amino)- is synthesized through a condensation reaction between phenol and m-nitrobenzaldehyde. The reaction typically involves mixing equimolar amounts of phenol and m-nitrobenzaldehyde in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction is usually catalyzed by an acid, such as hydrochloric acid or sulfuric acid, to enhance the reaction rate .

Industrial Production Methods

While specific industrial production methods for Phenol, p-((m-nitrobenzylidene)amino)- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenol, p-((m-nitrobenzylidene)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Phenol, p-((m-nitrobenzylidene)amino)- involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to changes in the structure and function of these macromolecules, resulting in antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, p-((4-chlorobenzylidene)amino)-
  • Phenol, p-((4-methoxybenzylidene)amino)-
  • Phenol, p-((4-dimethylaminobenzylidene)amino)-

Uniqueness

Phenol, p-((m-nitrobenzylidene)amino)- is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the development of sensors and fluorescent materials .

Properties

CAS No.

5348-27-6

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

4-[(3-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C13H10N2O3/c16-13-6-4-11(5-7-13)14-9-10-2-1-3-12(8-10)15(17)18/h1-9,16H

InChI Key

RCEIEFIXHJTSKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)O

Origin of Product

United States

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